![molecular formula C24H24N4O4S B298709 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B298709.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. DMAPT has shown promise in preclinical studies as a potent inhibitor of NF-κB, a transcription factor that plays a key role in cancer development and progression.
Mechanism of Action
DMAPT is a potent inhibitor of NF-κB, a transcription factor that plays a key role in cancer development and progression. NF-κB is activated in many cancers and promotes tumor cell survival, proliferation, and invasion. DMAPT inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DMAPT has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that feed tumors), and modulate the immune system. DMAPT has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DMAPT in lab experiments is its potency as an NF-κB inhibitor. DMAPT has been shown to be more potent than other NF-κB inhibitors, such as parthenolide and bortezomib. However, one limitation of using DMAPT in lab experiments is its instability. DMAPT is prone to degradation in aqueous solutions and has a short half-life in vivo.
Future Directions
For research on DMAPT include exploring its potential as an anti-cancer agent in clinical trials, investigating its mechanism of action in more detail, and developing more stable analogs of DMAPT. Other potential applications of DMAPT include its use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and its use as a radioprotective agent in radiation therapy.
Synthesis Methods
DMAPT can be synthesized using a multistep process that involves the reaction of 1-naphthylamine with 2-bromoacetophenone to form 2-(1-naphthylamino)acetophenone. The resulting compound is then reacted with methylsulfonyl chloride to form N-(1-naphthyl)-2-(methylsulfonyl)acetamide. This compound is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid to form DMAPT.
Scientific Research Applications
DMAPT has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that DMAPT can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. DMAPT has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anti-cancer properties, DMAPT has also been studied for its potential as an anti-inflammatory agent.
properties
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide |
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Molecular Formula |
C24H24N4O4S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
InChI |
InChI=1S/C24H24N4O4S/c1-17-23(24(30)28(26(17)2)19-12-5-4-6-13-19)25-22(29)16-27(33(3,31)32)21-15-9-11-18-10-7-8-14-20(18)21/h4-15H,16H2,1-3H3,(H,25,29) |
InChI Key |
DQYIOROSYWSOMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=CC4=CC=CC=C43)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=CC=CC4=CC=CC=C43)S(=O)(=O)C |
Origin of Product |
United States |
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